Etafedrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

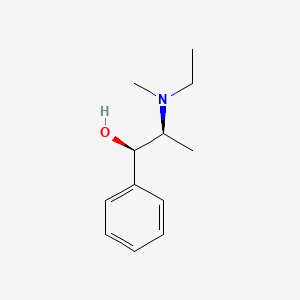

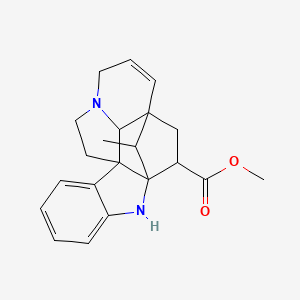

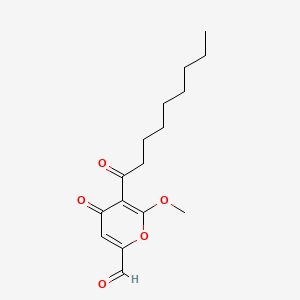

Etafedrine (INN) or ethylephedrine is a long-acting bronchodilator and has been an ingredient combined with other drugs in the brand names Nethaprin and Dalmacol. It was previously available as both the free base and as the hydrochloride salt manufactured by Sanofi-Aventis (now Sanofi) has been discontinued. Ethylephedrine is be formed by alkylating ephedrine with ethyl iodide. The hydrochloride is be prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether. This belongs to the family of medications called decongestants. It acts by narrowing blood vessels in the nasal passages, helping to relieve nasal congestion.

Aplicaciones Científicas De Investigación

Bronchodilatory Effects

Etafedrine is studied for its effects on the respiratory system. Research indicates that it has significant bronchodilatory effects, making it a candidate for treating bronchospastic diseases. It antagonizes the contraction of the tracheal chain by acetylcholine or histamine and shows efficacy on beta 2-adrenoceptors, suggesting its potential in respiratory therapies (Lindmar, Löffelholz, & Stieh-Koch, 1985). Additionally, a study on a bronchodilator preparation containing etafedrine showed improvement in respiratory function in patients with bronchospastic disease (Kagan & Rose, 1976).

Role in Chronic Bronchitis Treatment

Etafedrine is also explored in the treatment of chronic bronchitis. A study involving a combination of drugs including etafedrine indicated a reduction in recurrent infections of the respiratory system in patients with chronic bronchitis (Legler & Jansen, 1977).

Potential in Treating Benign Prostatic Hyperplasia (BPH)

The application of etafedrine extends to the field of urology, where it is considered for treating BPH. Research on isolated canine prostate tissue suggests that drugs targeting alpha-adrenergic agonists, like etafedrine, may be beneficial against the dynamic component of BPH (Normandin & Lodge, 1996).

Cardiovascular Applications

Etafedrine's role in cardiovascular health is also a subject of research. Studies on endothelin receptors, to which etafedrine is related, suggest its potential influence on cardiac function and blood pressure regulation (Wada et al., 1997), (Yamamoto et al., 2005).

Nutrigenomics and Food Science

Etafedrine's interaction with nanotechnology and nutrigenomics is an emerging area of interest. Its role in the quality assurance of bioactive ingredients and the evaluation of natural products like Ephedra, which contains etafedrine-type alkaloids, is being explored (Lo, 2006).

Propiedades

Número CAS |

48141-64-6 |

|---|---|

Nombre del producto |

Etafedrine |

Fórmula molecular |

C12H19NO |

Peso molecular |

193.28 g/mol |

Nombre IUPAC |

(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m0/s1 |

Clave InChI |

IRVLBORJKFZWMI-JQWIXIFHSA-N |

SMILES isomérico |

CCN(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

SMILES canónico |

CCN(C)C(C)C(C1=CC=CC=C1)O |

melting_point |

108-110 |

Otros números CAS |

48141-64-6 7681-79-0 |

Sinónimos |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

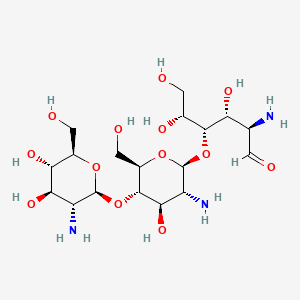

![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)

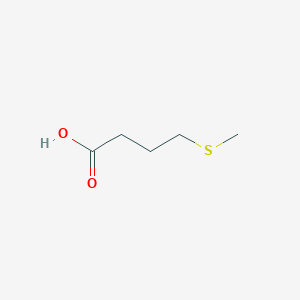

![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)